Amlodipine besylate dihydrate

Solid-state chemistry Preformulation Thermodynamic stability

Amlodipine besylate dihydrate (CAS 532929-68-3) is the crystalline dihydrate form of the benzenesulfonate salt of amlodipine, a third-generation 1,4-dihydropyridine calcium channel antagonist widely used in the management of hypertension and coronary artery disease. Among the four known solid forms of amlodipine besylate—anhydrate, monohydrate, dihydrate, and amorphous—the dihydrate is identified as the thermodynamically most stable form at ambient and physiological temperatures (.

Molecular Formula C26H35ClN2O10S
Molecular Weight 603.1 g/mol
CAS No. 532929-68-3
Cat. No. B12794185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmlodipine besylate dihydrate
CAS532929-68-3
Molecular FormulaC26H35ClN2O10S
Molecular Weight603.1 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O.O.O
InChIInChI=1S/C20H25ClN2O5.C6H6O3S.2H2O/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6;;/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9);2*1H2
InChIKeyCXOUVSIRCRQEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amlodipine Besylate Dihydrate (CAS 532929-68-3): Solid-State Identity, Pharmacopoeial Status, and Procurement Rationale


Amlodipine besylate dihydrate (CAS 532929-68-3) is the crystalline dihydrate form of the benzenesulfonate salt of amlodipine, a third-generation 1,4-dihydropyridine calcium channel antagonist widely used in the management of hypertension and coronary artery disease [1]. Among the four known solid forms of amlodipine besylate—anhydrate, monohydrate, dihydrate, and amorphous—the dihydrate is identified as the thermodynamically most stable form at ambient and physiological temperatures (<71 °C) and is the form that other solid phases ultimately convert to via solvent-mediated transformation in aqueous environments [1]. Its single-crystal structure has been solved at both 25 °C and −150 °C, providing definitive crystallographic identity that underpins pharmacopoeial reference standards and quality specifications [1].

Why Amlodipine Besylate Dihydrate Cannot Be Interchanged with Anhydrous Amlodipine Besylate or Alternative Solid Forms Without Risk


Amlodipine besylate dihydrate is not merely a hydrated version of the same active principle; it is a distinct crystalline phase with uniquely defined unit-cell parameters, hydrogen-bond architecture, water content, thermal behavior, and aqueous solubility profile that differ quantitatively from the anhydrate, monohydrate, and amorphous forms [1]. During common manufacturing operations involving aqueous media—such as wet granulation or aqueous film-coating—the anhydrate and monohydrate forms undergo solvent-mediated phase transformation (SMT) to the dihydrate, with transformation kinetics accelerated by shear forces [2]. Procurement of an unspecified or misidentified solid form therefore introduces risk of uncontrolled phase conversion during processing, altered dissolution performance, batch-to-batch variability, and potential failure of stability specifications. The quantitative evidence below establishes exactly where the dihydrate form is measurably differentiated and why solid-form identity is a critical quality attribute that cannot be assumed interchangeable.

Quantitative Differential Evidence for Amlodipine Besylate Dihydrate vs. Closest Solid-Form and Salt Analogs


Thermodynamic Phase Stability: Dihydrate Is the Sole Stable Solid Form Below 71 °C in Contact with Water

Van't Hoff analysis of temperature-dependent kinetic solubility data establishes that amlodipine besylate dihydrate is the thermodynamically stable phase below 71 °C, while the anhydrate is stable only above 71 °C [1]. At 37 °C in water, all other solid forms—anhydrate, monohydrate, and amorphous—undergo solvent-mediated transformation (SMT) to yield the dihydrate as the endpoint solid phase [1]. This means that under physiological and standard manufacturing temperatures, the dihydrate is the only solid form that is thermodynamically persistent; the anhydrate and monohydrate are metastable and will spontaneously convert to the dihydrate in the presence of water.

Solid-state chemistry Preformulation Thermodynamic stability

Kinetic Aqueous Solubility Rank Order: Dihydrate Exhibits the Lowest Dissolution-Rate-Limiting Solubility Among Solid Forms

Kinetic solubility measurements in water at 37 °C establish the rank order anhydrate > monohydrate > dihydrate [1]. The dihydrate consistently yields the lowest apparent solubility of the three crystalline forms under these conditions, which is mechanistically consistent with its position as the thermodynamically most stable (lowest-energy) solid phase. This solubility rank order is not a minor difference—it reflects distinct lattice energies and hydrogen-bond network strengths that directly impact dissolution rate, supersaturation potential, and in vitro–in vivo correlation (IVIVC) predictions for immediate-release solid dosage forms.

Biopharmaceutics Dissolution science Solid-state pharmaceutics

Water Content and Dehydration Thermodynamics: Dihydrate Contains 5.74% w/w Structurally Bound Water vs. ≤0.1% for Anhydrate

Karl Fischer titration and thermogravimetric analysis (TGA) quantify the water content of the dihydrate at 5.74 ± 0.08% w/w (KF) and 5.77 ± 0.13% w/w (TGA), in close agreement with the theoretical value of 5.97% w/w for a dihydrate [1]. The anhydrate contains ≤0.1% w/w water [1]. Differential scanning calorimetry (DSC) of the dihydrate reveals two discrete dehydration endotherms at onset temperatures of 48 °C (first water molecule; ΔH = 18.55 ± 2.31 kJ/mol) and 87 °C (second water molecule; ΔH = 34.96 ± 1.04 kJ/mol), followed by recrystallization to the anhydrate at 135 °C and final melting at 199 °C [1]. The anhydrate, by contrast, shows only a single melting endotherm at approximately 201 °C (ΔHf = 51.54 ± 0.30 kJ/mol) with immediate decomposition [1]. These calorimetric signatures provide unambiguous identification of the solid form and are directly usable as pharmacopoeial identity and purity test criteria.

Quality control Thermal analysis Pharmacopoeial specification

Crystal Structure and Hydrogen-Bond Network Architecture: Dihydrate Has a Resolved Single-Crystal Structure with a Distinct Water-Mediated H-Bond Network

The single-crystal X-ray diffraction structure of amlodipine besylate dihydrate has been solved at both 25 °C and −150 °C, crystallizing in space group P21/c with unit-cell parameters a = 18.892 Å, b = 9.507 Å, c = 16.357 Å, β = 105.285° (at −150 °C) [1]. The two water molecules in the asymmetric unit occupy structurally distinct positions with different hydrogen-bonding roles: water molecule W1 donates two H-bonds, while W2 forms a distinct set of interactions within a cubane-like motif involving ammonium groups and besylate sulfonate oxygens [1]. This water-mediated hydrogen-bond network is fundamentally different from the anhydrate structure, where the ammonium group forms a direct H-bond to a carbonyl of an adjacent amlodipine molecule without intervening water [1]. The crystal lattices of both dihydrate and monohydrate collapse upon dehydration, producing a melt from which anhydrate subsequently crystallizes—demonstrating that the dihydrate cannot be simply dehydrated to yield the same anhydrate phase without complete lattice destruction [1].

Crystallography Structural chemistry Polymorph screening

Dissolution Behavior and Surface Phase Transformation: Amorphous Form Dissolves Faster but Recrystallizes to Hydrate via Solvent-Mediated Transformation

UV imaging studies combined with Raman spectroscopy demonstrate that the amorphous form of amlodipine besylate exhibits initially faster dissolution than the crystalline dihydrate form; however, the amorphous form undergoes a solvent-mediated phase transformation upon contact with aqueous dissolution medium, recrystallizing to the monohydrate at the solid–liquid interface [1]. This surface recrystallization retards further dissolution and introduces time-dependent variability in the dissolution rate. In contrast, the dihydrate form dissolves without undergoing a solid-state phase change at the surface, providing a consistent, predictable dissolution profile [1]. The amorphous form is thus unsuitable as a reliable starting material for dissolution-controlled dosage forms despite its higher initial apparent solubility.

Dissolution science Surface crystallization Process analytical technology

Salt-Form Bioequivalence: Amlodipine Besylate Is Pharmacokinetically Interchangeable with Amlodipine Maleate, Confirming That Solid-Form Selection—Not Salt Selection—Drives Procurement Decisions

A randomized, two-period crossover bioequivalence study in 24 healthy volunteers comparing amlodipine maleate 10 mg tablets with amlodipine besylate 10 mg tablets (Norvasc) over a 144-hour sampling period demonstrated that AUCt, AUCinf, Cmax, and tmax were not statistically different between the two salts [1]. Geometric mean ratios for AUCt and Cmax fell within the standard 0.80–1.25 bioequivalence acceptance range [1]. Similarly, an 8-week, double-blind, double-dummy Phase III trial in 118 Korean patients with mild to moderate hypertension confirmed non-inferiority of amlodipine maleate to amlodipine besylate for sitting diastolic blood pressure reduction (lower limit of 95% CI for treatment difference > −4 mmHg; response rates 85.7% vs. 91.8%, p > 0.05) [2]. These data establish that the besylate and maleate salts are pharmacokinetically and clinically interchangeable—shifting the focus of procurement differentiation entirely onto solid-form identity (dihydrate vs. anhydrate vs. amorphous), not salt-form selection.

Pharmacokinetics Bioequivalence Salt-form selection

Evidence-Driven Application Scenarios Where Amlodipine Besylate Dihydrate (CAS 532929-68-3) Provides Verifiable Advantage


Preformulation and Solid-Form Screening for Aqueous-Processed Solid Dosage Forms

When developing immediate-release tablets via wet granulation or aqueous film-coating, the dihydrate is the only thermodynamically stable solid form in contact with water below 71 °C [1]. Starting with anhydrate or monohydrate inevitably results in uncontrolled solvent-mediated transformation to the dihydrate during processing, with transformation kinetics accelerated by the shear forces of granulation [2]. Preformulation scientists should specify the dihydrate as the input material and use its kinetic solubility profile (lowest among crystalline forms [1]) as the basis for dissolution method development and biowaiver justification, rather than relying on anhydrate solubility data which would overestimate dissolution rate.

Pharmacopoeial Reference Standard Qualification and Compendial Identity Testing

The dihydrate's solved single-crystal structure (space group P21/c, unit-cell parameters a = 18.892 Å, b = 9.507 Å, c = 16.357 Å, β = 105.285° [1]), its characteristic PXRD pattern with distinct reflections not shared by anhydrate or monohydrate [1], its quantified water content of 5.74 ± 0.08% w/w by KF [1], and its multi-event DSC thermogram (dehydration endotherms at 48 °C and 87 °C [1]) collectively provide a complete ICH Q6A-compliant identity test suite. Quality control laboratories can use these orthogonal techniques to unambiguously distinguish the dihydrate from the anhydrate (≤0.1% water, single melting endotherm at ~201 °C [1]) upon incoming material receipt, preventing acceptance of misidentified solid forms.

Dissolution Method Development and In Vitro–In Vivo Correlation (IVIVC) Modeling

Because the dihydrate is the form that persists at the dissolving surface without recrystallization [2], while amorphous material undergoes surface transformation to monohydrate with time-dependent dissolution retardation [2], dissolution specifications and IVIVC models must be built exclusively on dihydrate data. The kinetic solubility rank order (anhydrate > monohydrate > dihydrate at 37 °C in water [1]) further mandates that dissolution media selection and acceptance criteria be anchored to the dihydrate's solubility and intrinsic dissolution rate, not to metastable-form data that would generate non-representative and non-reproducible dissolution profiles.

Accelerated and Long-Term Stability Study Design for ANDA/MAA Regulatory Submissions

The dihydrate's thermal behavior—specifically the onset of the first dehydration endotherm at 48 °C by DSC [1]—directly informs ICH Q1A stability protocol design. Storage conditions exceeding 45 °C risk partial dehydration of the dihydrate lattice, which proceeds through melt formation rather than topotactic dehydration and results in irreversible structural collapse [1]. Stability protocols must therefore include solid-form monitoring by XRPD and DSC at each pull point to confirm that the dihydrate phase is maintained throughout the shelf-life period. Procuring material with certified dihydrate identity at release is essential, because co-existence of anhydrate or monohydrate in the starting material would confound the interpretation of stability-indicating solid-form changes.

Quote Request

Request a Quote for Amlodipine besylate dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.